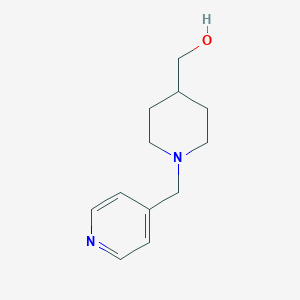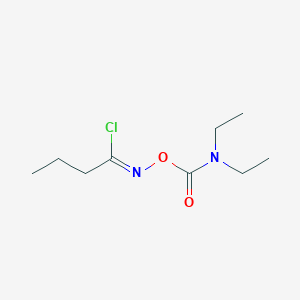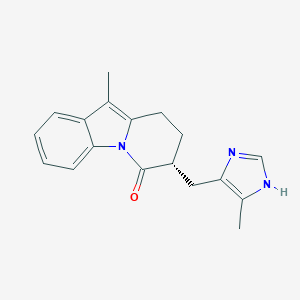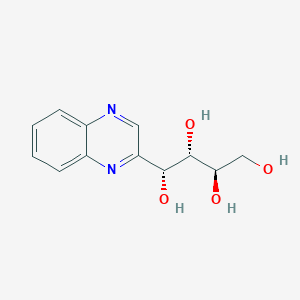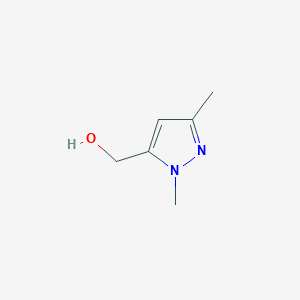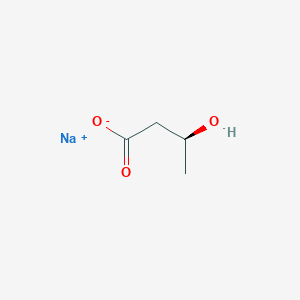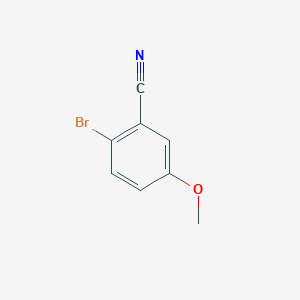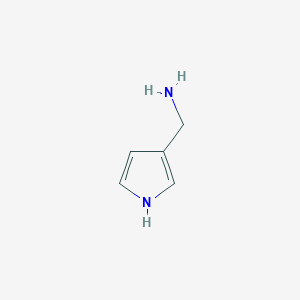
(1H-Pyrrol-3-yl)methanamine
Übersicht
Beschreibung
(1H-Pyrrol-3-yl)methanamine is an organic compound with the molecular formula C5H8N2 and a molecular weight of 96.13 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an amine group (-NH2) attached to the methylene bridge (-CH2-) at the third position of the pyrrole ring . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrrol-3-yl)methanamine typically involves the reaction of pyrrole with formaldehyde and ammonia or an amine source under controlled conditions . One common method is the Mannich reaction, where pyrrole reacts with formaldehyde and a secondary amine to form the desired product. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of pyrrole derivatives. This process involves the use of metal catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the hydrogenation process.
Analyse Chemischer Reaktionen
Types of Reactions: (1H-Pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1H-Pyrrol-3-yl)methanamine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (1H-Pyrrol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: The parent compound of (1H-Pyrrol-3-yl)methanamine, lacking the amine group.
(1H-Pyrrol-2-yl)methanamine: A structural isomer with the amine group attached to the second position of the pyrrole ring.
(1H-Pyrrol-3-yl)ethanamine: An analog with an ethyl group instead of a methylene bridge.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amine group at the third position of the pyrrole ring allows for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
1H-pyrrol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-3-5-1-2-7-4-5/h1-2,4,7H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YECAHBRVIMAHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632652 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
888473-50-5 | |
| Record name | 1-(1H-Pyrrol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrol-3-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of the (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten relate to its function in developing an immunoassay for chlorfenapyr?
A1: The (4-bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-yl)methanamine hapten closely resembles the structure of the insecticide chlorfenapyr. This structural similarity allows the hapten to be recognized by antibodies raised against chlorfenapyr. By conjugating the hapten to carrier proteins like BSA or OVA, researchers created complete antigens capable of eliciting an immune response in rabbits []. The resulting antibodies demonstrated high specificity towards chlorfenapyr, enabling the development of a competitive indirect ELISA for detecting and quantifying the insecticide in various samples []. This approach highlights the importance of structural mimicry in designing haptens for targeted immunoassay development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





